![molecular formula C6H10Cl2N2S2 B1368358 2,5-Diamino-1,4-benzenedithiol Dihydrochloride CAS No. 75464-52-7](/img/structure/B1368358.png)
2,5-Diamino-1,4-benzenedithiol Dihydrochloride
Overview
Description
2,5-Diamino-1,4-benzenedithiol Dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S2 . It is also known by other names such as 2,5-Dimercapto-1,4-phenylenediamine Dihydrochloride .
Synthesis Analysis
The compound can be synthesized via the polymerization of this compound with 2,2‘-dinitro-6,6‘-dimethylbiphenyl-4,4‘-dicarboxylic acid . Another method involves using 2,5-diamino-1,4-benzenedithiol as a bridging ligand in the synthesis of coordination polymers .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as ChemSpider and PubChem . The compound has a molar mass of 245.19 g/mol .Physical And Chemical Properties Analysis
The compound has a melting point of 210°C (dec.) (lit.), a boiling point of 420.1°C at 760 mmHg, and a flashing point of 207.9°C . Its vapor pressure is 1.85E-07mmHg at 25°C .Scientific Research Applications
Synthesis and Characterization of Polymers
Poly(benzobisoxazoles) and Poly(benzobisthiazoles):
- Poly(benzobisoxazoles) (PBOs) and poly(benzobisthiazoles) (PBTs) have been synthesized using 2,5-diamino-1,4-benzenedithiol dihydrochloride. These polymers exhibit high thermal stability above 375°C and resistance to organic and inorganic solvents (Hayes & Harruna, 1998).
Sulfonated Polybenzothiazoles:
- Sulfonated polybenzothiazoles, synthesized from this compound, demonstrate high thermal and oxidative stability, excellent mechanical properties, and high proton conductivity. They are potential materials for proton exchange membranes (Wang, Xiao & Yan, 2012).
Poly(benzobisthiazole) with Tetramethylbiphenyl Moiety:
- Poly(benzobisthiazole)s containing an ortho-tetramethyl substituted biphenyl moiety have been synthesized using this compound. These polymers show enhanced stability at elevated temperatures (Hu et al., 1998).
Synthesis and Processing of Polymer Fibers
- Fiber Spinning and Properties:
- Tetramethylbiphenyl poly(benzobisthiazole)/PBZT copolymers, based on this compound, have been successfully spun into fibers from liquid crystalline solutions. These fibers demonstrate unique properties after thermal cross-linking (Hu, Polk & Kumar, 2000).
Electrical and Optical Properties
Conductivity of Polymeric Transition-Metal Complexes:
- Ladder-type polymeric transition metal(II) complexes based on 2,5-diamino-1,4-benzenedithiol exhibit high conductivity, especially the Co(II) complex. These complexes display unique electrical properties influenced by oxygenation and magnetic properties (Kim, Tsai, Yoon & Choi, 1993).
Third-Order Nonlinear Optical Properties:
- Benzobisthiazole polymers containing thiophene moieties have been synthesized and display third-order nonlinear optical properties. The study of these properties is crucial for the development of advanced optical materials (Dotrong et al., 1993).
Molecular Electronics
- Molecular Junctions:
- Studies on 1,4'-Benzenedithiol molecular junctions have revealed that mechanical force can control charge transport through the junction, showing a strain-induced shift of molecular orbitals. This has implications for the field of molecular electronics (Bruot, Hihath & Tao, 2011).
Future Directions
properties
IUPAC Name |
2,5-diaminobenzene-1,4-dithiol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2,9-10H,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXLKRWRWNFGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)N)S)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562260 | |
Record name | 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75464-52-7 | |
Record name | 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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